Product packaging for Isometheptene-d3 Maleate(Cat. No.:CAS No. 1795136-87-6)

Isometheptene-d3 Maleate

Cat. No.: B586414
CAS No.: 1795136-87-6
M. Wt: 260.348
InChI Key: RNTSDCLIDWKCPL-YSTCJFTMSA-N
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Description

Isometheptene-d3 Maleate (CAS 1795136-87-6) is a deuterated analog of Isometheptene Maleate, where three hydrogen atoms have been replaced by deuterium, yielding a molecular formula of C13H20D3NO4 and a molecular weight of 260.34 g/mol . This compound serves as a crucial internal standard in quantitative bioanalytical methods such as LC-MS and GC-MS, enabling precise and accurate pharmacokinetic and metabolism studies of its non-deuterated parent drug by correcting for variability in sample preparation and instrument analysis . The parent compound, Isometheptene, is a sympathomimetic amine with vasoconstricting properties used in the treatment of migraines and tension headaches . Its mechanism of action involves agonism at the alpha-1A adrenergic receptor and inhibition of the synaptic vesicular amine transporter . This leads to the activation of vascular smooth muscle and vasoconstriction of cranial blood vessels, which is believed to alleviate migraine pain . As a stable, white solid, it should be stored refrigerated between 2-8°C under an inert atmosphere to preserve stability . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1795136-87-6

Molecular Formula

C13H23NO4

Molecular Weight

260.348

IUPAC Name

(Z)-but-2-enedioic acid;6-methyl-N-(trideuteriomethyl)hept-5-en-2-amine

InChI

InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i4D3;

InChI Key

RNTSDCLIDWKCPL-YSTCJFTMSA-N

SMILES

CC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O

Synonyms

N-(Methyl-d3)-6-methyl-5-hepten-2-amine (2Z)-2-Butenedioate;  N-(Methyl-d3)-6-methyl-5-hepten-2-amine (Z)-2-Butenedioate; 

Origin of Product

United States

Synthesis and Derivatization of Isometheptene D3 Maleate for Research Applications

Methodologies for Deuterium (B1214612) Incorporation into Isometheptene (B1672259)

The introduction of deuterium, a stable isotope of hydrogen, into organic molecules like Isometheptene is a critical process for various research applications, including metabolic studies and as internal standards for mass spectrometry. nih.gov The primary strategies for creating deuterated compounds involve either building the molecule from deuterated starting materials or exchanging hydrogen for deuterium in the final molecule or a late-stage intermediate. nih.gov

For a compound such as Isometheptene, which is a secondary amine, several deuteration strategies are applicable. wikipedia.org These methods often leverage metal catalysts or specific reagents to facilitate the hydrogen-deuterium exchange. snnu.edu.cn

Specific Synthetic Routes for Isometheptene-d3 Maleate (B1232345)

The specific synthesis of Isometheptene-d3 Maleate involves the introduction of three deuterium atoms onto the methyl group attached to the nitrogen atom. The chemical name for the deuterated free base is 6-Methyl-N-(methyl-d3)hept-5-en-2-amine. clearsynth.com This suggests a synthetic approach where a deuterated methyl group is introduced. A common method for this is to use a deuterated methylating agent, such as methyl-d3 iodide (CD3I), in a reaction with the corresponding primary amine precursor of Isometheptene. This precursor, 6-Methylhept-5-en-2-amine, would be reacted with the deuterated methylating agent to form the N-methyl-d3 group. The resulting Isometheptene-d3 free base is then reacted with maleic acid to form the stable maleate salt. Aranthol-d3 Maleate is mentioned as an intermediate in the synthesis of Isometheptene. labmix24.com

Deuteration Strategies for Amines and Related Organic Molecules

The deuteration of amines is a well-established field in organic synthesis. snnu.edu.cn General strategies include:

Reductive Amination with Deuterated Reagents: A common method involves the reaction of a ketone or aldehyde with a primary amine in the presence of a deuterated reducing agent like sodium borodeuteride (NaBD4). This would introduce deuterium at the carbon atom adjacent to the nitrogen.

H/D Exchange Reactions: These reactions involve the direct replacement of hydrogen atoms with deuterium from a deuterium source, often heavy water (D2O). acs.org Metal catalysts, such as iridium, palladium, or ruthenium, are frequently employed to activate the C-H bonds, particularly those at positions alpha to the amine group. snnu.edu.cn Photoredox catalysis has also emerged as a mild and efficient method for α-deuteration of primary amines using D2O. nih.gov

Use of Deuterated Building Blocks: As mentioned for Isometheptene-d3, incorporating a commercially available deuterated starting material is a straightforward approach. symeres.com This can involve using deuterated alkyl halides or other synthons.

Tandem H/D Exchange-Reductive Deuteration: This strategy has been developed for the synthesis of α,β-deuterated amines from nitriles using D2O. acs.org

These methods offer various levels of selectivity and efficiency, and the choice of strategy depends on the desired position of deuteration and the functional group tolerance of the substrate molecule. snnu.edu.cnnih.gov

Isotopic Purity and Chemical Characterization for Research Standards

Ensuring the isotopic and chemical purity of deuterated compounds is paramount for their use in research. rsc.orgresearchgate.net A combination of spectroscopic and chromatographic techniques is employed to meet stringent research standards. researchgate.net

Spectroscopic Techniques for Isotopic Enrichment Verification (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the successful incorporation of deuterium and quantifying the level of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) NMR: In ¹H NMR, the disappearance or reduction in the intensity of a signal corresponding to a specific proton indicates its replacement by deuterium.

Deuterium (²H) NMR: This technique directly observes the deuterium nuclei, providing unambiguous evidence of deuteration. The chemical shifts in ²H NMR are very similar to those in ¹H NMR, making spectral interpretation straightforward. sigmaaldrich.com ²H NMR is particularly useful for highly enriched compounds where residual proton signals are weak. sigmaaldrich.com

Carbon-13 (¹³C) NMR: The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and a shift in the resonance frequency compared to a C-H bond, which can be used to confirm deuteration.

Technique Information Provided
¹H NMR Disappearance/reduction of proton signals at deuterated sites.
²H NMR Direct observation and quantification of deuterium nuclei. sigmaaldrich.com
¹³C NMR Confirmation of deuteration through C-D coupling and chemical shift changes.
Mass Spectrometry Determination of molecular weight shift, number of deuterium atoms, and isotopic enrichment. rsc.orgresearchgate.net

Chromatographic Methods for Chemical Purity Assessment in Research Materials

Chromatography is essential for separating the target compound from any impurities, including starting materials, byproducts, or non-deuterated species. moravek.comunige.ch

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purification and purity analysis of non-volatile compounds like this compound. researchgate.net By using a suitable stationary phase and mobile phase, impurities can be separated from the main compound. The purity is typically determined by measuring the peak area of the target compound relative to the total area of all peaks in the chromatogram. Reversed-phase HPLC (RPLC) is a common mode used for pharmaceutical analysis. unige.ch

Gas Chromatography (GC): For volatile compounds, GC can be employed. The sample is vaporized and passed through a column, and separation occurs based on the components' boiling points and interactions with the stationary phase. labinsights.nl GC coupled with mass spectrometry (GC-MS) is a powerful tool for both separation and identification of compounds. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique often used for rapid qualitative analysis and to monitor the progress of a reaction. labinsights.nl

The combination of these chromatographic methods ensures that the final deuterated product meets the high chemical purity standards required for research applications. moravek.com

Chiral Synthesis and Stereochemical Considerations of Deuterated Analogs (if applicable to Isometheptene-d3)

Isometheptene possesses a chiral center at the carbon atom bearing the amino group (C2), meaning it can exist as two enantiomers, (R)-Isometheptene and (S)-Isometheptene. google.com Therefore, stereochemical considerations are highly relevant.

The synthesis of a specific enantiomer of a deuterated analog, such as (R)-Isometheptene-d3, would require a chiral synthesis strategy. This can be achieved in several ways:

Resolution of a Racemic Mixture: A racemic mixture of Isometheptene-d3 could be separated into its individual enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, which can then be separated by crystallization. google.comgoogle.com Chiral chromatography is another powerful technique for separating enantiomers. nih.govrsc.org

Asymmetric Synthesis: This approach involves using a chiral catalyst or a chiral auxiliary to directly synthesize the desired enantiomer. Biocatalytic methods, using enzymes like NADH-dependent reductases, have emerged as powerful tools for asymmetric deuteration, offering high chemo-, stereo-, and isotopic selectivity. nih.gov This can involve the stereoselective reduction of a prochiral precursor in the presence of a deuterium source.

Use of Chiral Starting Materials: The synthesis could begin with a chiral precursor that already has the desired stereochemistry at the chiral center.

The introduction of deuterium itself does not typically alter the stereochemistry at a pre-existing chiral center. However, if the deuteration process involves the formation or modification of the chiral center, then controlling the stereochemistry is crucial. The biological activity of the two enantiomers of Isometheptene may differ, with research indicating that the (R)-enantiomer has specific activity as an antihypertensive agent. google.com Therefore, the ability to synthesize stereochemically pure deuterated analogs is of significant interest for detailed pharmacological and metabolic studies.

Analytical Method Development and Validation Utilizing Isometheptene D3 Maleate

Role as an Internal Standard in Quantitative Bioanalytical Assays

Isometheptene-d3 maleate (B1232345) serves as an invaluable tool in quantitative bioanalytical assays. clearsynth.com Its primary function is to act as an internal standard, a compound of known concentration added to samples to correct for variations that can occur during analysis. chromatographyonline.comwuxiapptec.comscioninstruments.com This ensures the accuracy and precision of the final measurement of the target analyte, isometheptene (B1672259). researchgate.net The use of a stable isotope-labeled internal standard like Isometheptene-d3 Maleate is considered the gold standard in quantitative mass spectrometry. nih.gov

Principles of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to a sample. epa.gov In this case, this compound, which contains deuterium (B1214612) atoms, is added to the sample containing the non-labeled isometheptene. clearsynth.com Because the labeled and unlabeled compounds are chemically identical, they behave in the same manner during sample preparation, extraction, and analysis. nih.gov Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. nih.gov

The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio. msacl.org By measuring the ratio of the non-labeled analyte to the labeled internal standard, an accurate and precise quantification of the analyte in the original sample can be achieved, irrespective of sample loss or variations in instrument response. epa.gov This method provides a direct and unbroken chain of analysis anchored to the international system of units (SI). researchgate.net

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), this compound is the preferred internal standard for the quantification of isometheptene. clearsynth.comscispace.com LC separates the components of a mixture, and the mass spectrometer detects and quantifies them. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations in the MS signal that can be caused by matrix effects—where other components in the sample interfere with the ionization of the analyte. wuxiapptec.com

Since this compound has nearly identical chemical and physical properties to isometheptene, it co-elutes from the LC column and experiences the same degree of ionization suppression or enhancement. wuxiapptec.com This ensures that the ratio of the analyte to the internal standard remains constant, leading to highly accurate and reliable results. scispace.com It is generally recommended that the mass difference between the analyte and the stable isotope-labeled internal standard be at least 4-5 Da to minimize any potential for mass spectrometric cross-talk. wuxiapptec.com

Application in Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Similar to LC-MS/MS, this compound is also employed as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of isometheptene. clearsynth.com In GC-MS, analytes are vaporized and separated in a gaseous mobile phase. scioninstruments.com The use of a deuterated internal standard like this compound is particularly beneficial in GC-MS to account for variability during the derivatization process, which is often required to make the analytes suitable for GC analysis, as well as variations in injection volume and instrument response. scioninstruments.comnih.gov

The internal standard co-elutes with the analyte from the GC column and is detected by the mass spectrometer. nih.gov By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, precise and accurate quantification can be achieved. scioninstruments.com

Development of Robust Analytical Procedures for Preclinical Sample Analysis

The development of robust and reliable analytical methods is critical for the analysis of preclinical samples. This compound plays a key role in ensuring the quality of data generated in these studies. clearsynth.comclearsynth.com

Extraction and Sample Preparation Protocols for Complex Biological Matrices (e.g., animal tissues, in vitro cell lysates)

Analyzing drugs in complex biological matrices such as animal tissues and cell lysates presents significant challenges due to the presence of numerous interfering substances. wuxiapptec.com Extraction and sample preparation are critical steps to remove these interferences and isolate the analyte of interest. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.

The addition of this compound at the very beginning of the sample preparation process is crucial. scioninstruments.com As it is chemically identical to isometheptene, it will be affected by the extraction process in the same way. nih.gov This means that any analyte lost during extraction will be compensated for by a proportional loss of the internal standard, ensuring the accuracy of the final measurement. wuxiapptec.com

Table 1: Example of a Generic Protein Precipitation Protocol

StepProcedure
1To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add 200 µL of a protein precipitating agent (e.g., acetonitrile) containing a known concentration of this compound.
2Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
3Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
4Carefully transfer the supernatant to a clean tube.
5Evaporate the supernatant to dryness under a stream of nitrogen.
6Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.

This table presents a generalized protocol and specific parameters may need to be optimized for different matrices and analytical systems.

Optimization of Chromatographic and Mass Spectrometric Parameters

To achieve the best possible analytical performance, the chromatographic and mass spectrometric parameters must be carefully optimized.

Chromatographic Optimization: The goal of chromatographic optimization is to achieve good separation of the analyte from other components in the sample, resulting in a sharp, symmetrical peak shape. wuxiapptec.com This involves selecting the appropriate column, mobile phase composition, flow rate, and column temperature. The use of this compound helps in this process by providing a reference point for retention time and peak shape.

Mass Spectrometric Optimization: For mass spectrometric detection, parameters such as the ionization source (e.g., electrospray ionization or atmospheric pressure chemical ionization), ion source temperature, gas flows, and collision energy for MS/MS analysis need to be optimized to maximize the signal intensity of both the analyte and the internal standard. msacl.org Multiple Reaction Monitoring (MRM) is a common technique used in quantitative mass spectrometry where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, providing high selectivity and sensitivity.

Table 2: Example of Optimized MRM Transitions for a Hypothetical Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Isometheptene[Value][Value]
This compound[Value + 3][Value]

The values in this table are placeholders and would be determined experimentally during method development.

By systematically optimizing these parameters, a robust and sensitive analytical method can be developed for the accurate quantification of isometheptene in preclinical samples, with this compound serving as a critical component for ensuring data integrity.

Validation Parameters for Research-Grade Analytical Methods

The validation of an analytical procedure is essential to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. buffalostate.edu For research-grade analytical methods, particularly those used in bioanalysis, this process is governed by stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH). lcms.czeuropa.eueuropa.eu The goal is to establish, through documented evidence, that the performance characteristics of the method meet the requirements for the application. lcms.czeuropa.eu Key validation parameters include specificity, accuracy, precision, linearity, range, and robustness. europa.eu When utilizing a deuterated internal standard such as this compound for the quantification of its parent compound, Isometheptene, these validation steps are critical for demonstrating that the method can accurately measure the analyte in complex biological matrices. buffalostate.educlearsynth.com

This compound is a stable, isotopically labeled version of Isometheptene, intended for use as an internal standard in quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.com The use of such a standard is considered the best practice in bioanalysis because it shares nearly identical chemical and physical properties with the analyte. aptochem.com This allows it to co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery, effectively compensating for variations that can occur during sample preparation and analysis. aptochem.comscispace.com

Linearity, Accuracy, and Precision in Deuterated Compound Quantification

In the quantification of a target analyte using a deuterated internal standard, the validation of linearity, accuracy, and precision forms the cornerstone of a reliable method. These parameters collectively ensure that the measured results are directly proportional to the concentration of the analyte and are both correct and consistent.

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. asean.org This is typically evaluated by analyzing a series of calibration standards at different concentrations and examining the regression line of the plot of the instrument response ratio (analyte/internal standard) versus concentration. A high correlation coefficient (R²) is indicative of a strong linear relationship. For methods employing this compound, this would involve preparing standards containing varying concentrations of Isometheptene and a constant concentration of this compound.

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. asean.org It is often assessed by performing recovery studies on samples spiked with known amounts of the analyte. nih.gov The results are expressed as a percentage of recovery. In a typical assay, accuracy should be established across the specified range of the procedure. asean.org

Precision expresses the degree of scatter or agreement between a series of measurements obtained from multiple analyses of the same homogeneous sample. asean.org It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. asean.org Precision is reported as the relative standard deviation (RSD) of a series of measurements. The use of a deuterated internal standard like this compound is known to significantly improve precision by correcting for random errors introduced during the analytical process. texilajournal.com

The following table presents illustrative data for the validation of a bioanalytical method using a deuterated internal standard, demonstrating typical acceptance criteria for linearity, accuracy, and precision.

ParameterValidation LevelConcentration (ng/mL)Measured Value/StatisticAcceptance Criteria
Accuracy (% Recovery)Low QC5.0104.2%85% - 115%
Mid QC50.098.7%
High QC400.0101.5%
Precision (% RSD)Low QC5.04.5%≤15%
Mid QC50.02.8%
High QC400.03.1%
LinearityCalibration Curve1.0 - 500.0R² = 0.9992R² ≥ 0.99

This table provides representative data illustrating the performance of a validated bioanalytical method using a deuterated internal standard. QC refers to Quality Control samples.

Selectivity and Matrix Effects in the Presence of Biological Components

When analyzing samples from biological sources such as plasma, urine, or tissue, the complexity of the matrix presents a significant challenge. nih.govSelectivity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, degradants, or matrix components. buffalostate.edu

A major issue in LC-MS-based bioanalysis is matrix effects , which are the alteration of ionization efficiency by co-eluting components from the sample matrix. scispace.comnih.gov These effects can lead to either ion suppression or enhancement, causing a decrease or increase in the analyte signal, respectively, which directly impacts the accuracy and precision of the quantification. texilajournal.com

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred strategy to mitigate matrix effects. aptochem.com Because the deuterated standard has nearly identical physicochemical properties to the analyte (Isometheptene), it co-elutes from the chromatography column and experiences the same degree of ion suppression or enhancement. scispace.comtexilajournal.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is effectively normalized, leading to more accurate and robust quantification. aptochem.com

The matrix effect is typically evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a clean solution. A value close to 100% indicates a minimal matrix effect.

The table below illustrates how matrix effects are assessed for an analyte when using a deuterated internal standard. The "Matrix Factor" is calculated to quantify the degree of ion suppression or enhancement.

Analyte LevelConcentration (ng/mL)Analyte Response (Post-Extraction Spike)Analyte Response (Neat Solution)Matrix Factor (%)IS-Normalized Matrix Factor (%)
Low QC5.07,50010,00075.0 (Suppression)98.9
High QC400.0595,000700,00085.0 (Suppression)101.2

This table provides illustrative data on matrix effect evaluation. The Matrix Factor shows significant ion suppression (75.0% and 85.0% of the expected signal). However, the Internal Standard (IS)-Normalized Matrix Factor is close to 100%, demonstrating that the deuterated standard successfully compensated for the matrix effect.

Metabolic Pathway Elucidation and Tracer Studies with Isometheptene D3 Maleate

Application in In Vitro Metabolic Studies

In vitro metabolic studies form the bedrock of drug metabolism research, offering controlled environments to investigate the biotransformation of a drug candidate. nih.gov Using Isometheptene-d3 maleate (B1232345) in these systems, such as liver microsomes and hepatocytes, enables precise monitoring of metabolic pathways. nih.govresearchgate.net

Microsomal and Hepatocyte Incubation Studies for Metabolite Identification

Liver microsomes and hepatocytes are standard in vitro models that simulate the metabolic activity of the liver, the primary site of drug metabolism. researchgate.netresearchgate.net Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes, while hepatocytes are intact liver cells that contain both Phase I and Phase II enzymes. researchgate.netresearchgate.netnih.gov

In a typical experiment, Isometheptene-d3 maleate is incubated with human or animal-derived liver microsomes or hepatocytes, along with necessary cofactors like NADPH for oxidative reactions. researchgate.net Following the incubation period, advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are used to separate and identify the resulting deuterated metabolites. rrpharmacology.ru The key advantage of the d3-label is that metabolites of Isometheptene (B1672259) will appear as distinct "doublets" in the mass spectrum—one peak for the unlabeled metabolite and one for the deuterated metabolite, separated by three mass units. This makes them easy to distinguish from endogenous molecules in the complex biological matrix. researchgate.net

Hypothetical In Vitro Metabolites of this compound:

Putative MetaboliteExpected BiotransformationAnalytical Observation
Hydroxylated Isometheptene-d3Oxidation (Phase I)Mass shift of +16 Da (for oxygen) + 3 Da (for deuterium) compared to unlabeled Isometheptene
N-demethylated Isometheptene-d3N-dealkylation (Phase I)Mass shift of -14 Da (for CH2) + 3 Da (for deuterium) compared to unlabeled Isometheptene
Glucuronidated Isometheptene-d3Glucuronidation (Phase II)Mass shift of +176 Da (for glucuronic acid) + 3 Da (for deuterium) compared to unlabeled Isometheptene

Enzymatic Reaction Monitoring Using Isotopic Labeling

The deuterium (B1214612) label in this compound is a powerful tool for investigating the specifics of enzymatic reactions. Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, its cleavage can be slower. wiley.com This phenomenon, known as the kinetic isotope effect (KIE), can help identify the rate-limiting steps in a metabolic pathway. wiley.comescholarship.org

By comparing the rate of formation of a specific metabolite from Isometheptene versus this compound, researchers can determine if breaking a C-H bond at the labeled position is a critical, speed-determining step. osti.gov A significant KIE provides strong evidence for the involvement of a specific site in the molecule in the metabolic reaction, helping to pinpoint which CYP450 enzymes are the primary catalysts. cdnsciencepub.com

Preclinical In Vivo Metabolism Research in Animal Models

While in vitro studies are informative, preclinical research in animal models like rats, dogs, or pigs is crucial to understand how a drug is metabolized and eliminated in a whole living system. nih.govminervaimaging.com Administering this compound to these models allows for a comprehensive study of its metabolic profile. nih.gov

Identification and Characterization of Deuterated Metabolites in Animal Excreta and Tissues

Following the administration of this compound to an animal model, biological samples such as urine, feces, and blood are collected over time. rrpharmacology.ru These samples are then analyzed, typically by LC-MS/MS, to detect and structurally characterize the deuterated metabolites. diva-portal.org The presence of the d3-label provides a clear and unambiguous signature, simplifying the task of finding drug-related compounds within the highly complex mixture of endogenous molecules present in excreta and tissues. nih.gov

Research on the non-deuterated form of Isometheptene in rats has identified trans-2-methyl-6-methylamino-2-hepten-1-ol as a major urinary metabolite, with the cis-isomer being a minor metabolite. nih.gov A study using this compound would aim to confirm the formation of these and other metabolites, such as Phase II conjugates (e.g., glucuronides), by tracing the d3-label. researchgate.net

Illustrative Data from a Preclinical Rat Study:

Sample TypeDetected Deuterated SpeciesImplied Metabolic Pathway
UrineIsometheptene-d3Unchanged parent drug excretion
Urinetrans-allylic alcohol of Isometheptene-d3Allylic hydroxylation (Phase I)
FecesGlucuronide conjugate of Isometheptene-d3Glucuronidation (Phase II)
PlasmaN-desmethyl-Isometheptene-d3N-demethylation (Phase I)

Quantification of Metabolic Clearance Pathways

A key goal of in vivo metabolism studies is to quantify the different routes of elimination. Isotopic tracers like this compound are essential for this purpose. creative-proteomics.com By measuring the concentration of the parent drug and each of its deuterated metabolites in urine and feces over a set period, researchers can calculate the percentage of the administered dose that is cleared through each specific metabolic pathway. creative-proteomics.comnih.gov This quantitative analysis provides a complete mass balance picture, showing how the body processes and eliminates the drug.

Isotopic Tracing for Understanding Biotransformation Mechanisms

Stable isotope tracing with compounds like this compound allows for a deep dive into the specific chemical reactions of biotransformation. nih.govacs.orgnih.gov The strategic placement of the deuterium atoms can act as a probe to uncover complex metabolic mechanisms. mdpi.com

For example, if a deuterium label is placed on one of the methyl groups of Isometheptene, a reduced rate of N-demethylation compared to the unlabeled compound would confirm that this pathway is significant and subject to a kinetic isotope effect. osti.gov This approach can also be used to rule out or confirm proposed metabolic pathways and to investigate whether "metabolic switching" occurs. osti.govcdnsciencepub.com Metabolic switching is a phenomenon where the slowing of one metabolic pathway due to deuterium substitution causes the drug to be shunted down an alternative metabolic route. osti.gov Understanding these mechanisms is critical for a complete characterization of a drug's disposition in the body.

Elucidating Sites of Metabolism via Deuterium Retention or Loss

Tracer studies involving this compound are designed to pinpoint the specific sites on the molecule that are susceptible to metabolic modification. The strategic placement of deuterium atoms at positions expected to undergo enzymatic attack is key to this approach. As the drug is metabolized, the retention or loss of these deuterium labels in the resulting metabolites provides direct evidence of the metabolic reactions that have occurred.

For instance, a known major metabolic pathway for Isometheptene in rats is allylic hydroxylation, leading to the formation of trans-2-methyl-6-methylamino-2-hepten-1-ol. nih.gov In a hypothetical study using Isometheptene labeled with deuterium on the methyl group at the C2 position (Isometheptene-d3), analysis of the metabolites would be highly informative. If the resulting hydroxylated metabolite retains the deuterium label, it would confirm that this methyl group is not the primary site of oxidation. Conversely, the absence of the deuterium label would strongly suggest that hydroxylation occurs at this position.

Mass spectrometry is a primary analytical technique for these investigations. nih.gov By comparing the mass spectra of metabolites derived from the non-deuterated and deuterated drug, researchers can identify mass shifts that correspond to the number of deuterium atoms retained.

Table 1: Hypothetical Mass Spectral Data for Isometheptene and its Metabolites

CompoundMolecular Formula (Non-deuterated)Expected m/z (M+H)⁺ (Non-deuterated)Molecular Formula (d3-labeled)Expected m/z (M+H)⁺ (d3-labeled)Deuterium Retention
IsomethepteneC₉H₁₉N142.26C₉H₁₆D₃N145.28N/A
trans-2-methyl-6-methylamino-2-hepten-1-olC₉H₁₉NO158.26C₉H₁₆D₃NO161.283

This table is illustrative and based on known metabolic pathways of Isometheptene. The d3-label is hypothetically placed on a metabolically stable position.

Furthermore, the detection of metabolites with partial loss of deuterium can indicate the presence of multiple metabolic pathways or sequential metabolic steps. For example, if a di-hydroxylated metabolite is formed, the retention or loss of deuterium at different positions can help to elucidate the order and location of these oxidation events.

Investigating Kinetic Isotope Effects (KIE) in Metabolic Reactions

The substitution of hydrogen with deuterium can also influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). baranlab.orgnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly. baranlab.org This effect can be a valuable tool for understanding the mechanisms of enzymatic reactions. baranlab.orgharvard.edu

In the context of this compound, a significant KIE would be observed if the deuterated positions are directly involved in the rate-limiting step of its metabolism. For example, if the N-demethylation of Isometheptene is a key metabolic pathway, labeling the N-methyl group with deuterium would likely slow down this reaction. The magnitude of the KIE, expressed as the ratio of the reaction rates (kH/kD), can provide insights into the transition state of the reaction. baranlab.org

Table 2: Illustrative Kinetic Isotope Effects in Isometheptene Metabolism

Metabolic ReactionDeuterium Label PositionObserved KIE (kH/kD)Implication
Allylic HydroxylationC1-H vs C1-D~1.0C-H bond cleavage at this position is not rate-limiting.
N-DemethylationN-CH₃ vs N-CD₃>1.5C-H bond cleavage of the N-methyl group is part of the rate-determining step.
Alkene EpoxidationC5-H vs C5-D~1.0C-H bond cleavage is not involved in the initial epoxidation step.

This table presents hypothetical KIE values to illustrate the principles of its application in metabolic studies.

Preclinical Pharmacokinetic Investigations Using Isometheptene D3 Maleate

Assessment of Absorption, Distribution, and Elimination in Animal Models

Preclinical studies in animal models are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. For Isometheptene-d3 Maleate (B1232345), these investigations would establish its fundamental pharmacokinetic behavior and provide a basis for comparison with its non-deuterated counterpart.

Oral Bioavailability Studies (Preclinical)

Specific oral bioavailability studies for Isometheptene-d3 Maleate in animal models have not been published.

The objective of an oral bioavailability study is to determine the fraction (F) of an orally administered drug that reaches the systemic circulation unchanged. uliege.be These studies are typically conducted in animal models such as rats or dogs, using a crossover or parallel study design. One group of animals receives the drug intravenously (IV) to ensure 100% bioavailability, serving as a reference, while another group receives the drug orally (PO). For drugs with significant first-pass metabolism in the liver, deuteration can decrease this effect and thereby increase oral bioavailability. A study on this compound would compare its bioavailability to the non-deuterated form to assess any such improvements.

Hypothetical Pharmacokinetic Parameters of this compound in Rats

This table is for illustrative purposes only and does not represent actual experimental data.

Parameter Intravenous (IV) Oral (PO)
Dose 1 mg/kg 10 mg/kg
AUC (ng·h/mL) 850 4250
Cmax (ng/mL) - 1100
Tmax (h) - 1.5

| Absolute Bioavailability (F%) | 100% | 50% |

Tissue Distribution Profiling (Preclinical)

Specific tissue distribution profiles for this compound in preclinical models are not publicly available.

Tissue distribution studies aim to understand how a drug distributes throughout the various tissues and organs of the body after administration. These studies often utilize a radiolabeled version of the compound to track its concentration in tissues like the brain, liver, kidneys, lungs, and muscle at different time points. nih.gov Given that deuterated compounds are structurally very similar to their hydrogenated counterparts, the general distribution pattern of this compound is expected to be similar to that of isometheptene (B1672259), which distributes throughout the body. medtigo.comwikipedia.org The primary goal would be to confirm this and ensure that the isotopic labeling does not lead to unexpected or prolonged accumulation in any particular organ, which could have toxicological implications.

Hypothetical Tissue Distribution of this compound in Rats (ng/g) 2 Hours Post-Dose

This table is for illustrative purposes only and does not represent actual experimental data.

Tissue Concentration (ng/g)
Blood 950
Brain 150
Liver 3200
Kidney 2800
Lung 1800
Muscle 600

| Fat | 450 |

Excretion Pathways and Mass Balance Studies (Preclinical)

Published excretion and mass balance studies for this compound are not available.

A mass balance study is designed to account for the total administered dose of a compound by quantifying its elimination from the body. nih.gov In these studies, a radiolabeled form of the drug is administered to animal models, and urine and feces are collected over an extended period (e.g., up to 120 hours or until radioactivity in excreta is negligible). nih.gov The total recovered radioactivity provides the mass balance. These studies are crucial for identifying the primary routes of excretion (renal vs. fecal) and for providing samples for metabolite profiling. frontiersin.org For this compound, this would reveal whether deuteration alters the primary excretion routes or the metabolic profile compared to the parent drug.

Hypothetical Cumulative Excretion of Radioactivity after a Single Oral Dose of Radiolabeled this compound in Rats

This table is for illustrative purposes only and does not represent actual experimental data.

Time Interval (h) Urine (%) Feces (%) Total (%)
0-24 65.2 15.5 80.7
24-48 8.1 3.2 11.3
48-72 2.5 1.1 3.6
72-96 0.9 0.4 1.3
96-120 0.3 0.1 0.4

| Total Recovery | 77.0 | 20.3 | 97.3 |

Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Isometheptene (Preclinical)

The core rationale for developing a deuterated drug is to leverage the kinetic isotope effect to improve upon the pharmacokinetic properties of the parent molecule. nih.gov Therefore, direct comparative studies are essential.

Impact of Deuteration on Half-Life and Systemic Exposure (Preclinical)

Direct preclinical studies comparing the pharmacokinetics of deuterated and non-deuterated isometheptene are not available in the public domain.

The substitution of hydrogen with deuterium (B1214612) creates a more stable chemical bond that is harder for metabolic enzymes to cleave. bioscientia.de This phenomenon, known as the deuterium kinetic isotope effect (KIE), can reduce the rate of drug metabolism. nih.gov A slower metabolic rate typically results in reduced systemic clearance (CL), which in turn leads to a longer elimination half-life (t½) and a greater total systemic exposure, as measured by the area under the plasma concentration-time curve (AUC). juniperpublishers.com Preclinical studies in animal models would directly compare the pharmacokinetic profiles of Isometheptene and this compound following identical dosing regimens to quantify these expected changes.

Hypothetical Comparative Pharmacokinetic Parameters in Rats

This table is for illustrative purposes only and does not represent actual experimental data.

Parameter Isometheptene This compound Fold Change
t½ (h) 2.5 4.5 1.8x
AUC (ng·h/mL) 3100 5900 1.9x
Cmax (ng/mL) 1250 1400 1.1x

| CL (L/h/kg) | 1.5 | 0.8 | 0.53x |

Influence of Deuterium on Clearance Mechanisms (Preclinical)

Specific research on the influence of deuterium on the clearance mechanisms of isometheptene has not been published.

Drug clearance is the process of removing a drug from the body, primarily through metabolism (e.g., by hepatic enzymes) and excretion (e.g., by the kidneys). researchgate.net Deuteration most significantly impacts metabolic clearance. nih.gov If the site of deuteration on the this compound molecule is a primary site of metabolic attack (a "soft spot") for CYP enzymes, the KIE is likely to be pronounced. nih.gov This can slow the formation of certain metabolites and, in some cases, may redirect metabolism towards alternative pathways, an effect known as "metabolic switching". bioscientia.de Preclinical investigations would use both in vitro methods, such as incubating the compounds with liver microsomes, and in vivo animal studies to compare the rates of disappearance of the parent drug and the profiles of metabolites formed for both the deuterated and non-deuterated versions. nih.govresearchgate.net These studies are critical to confirm that the change in clearance mechanism enhances the drug's properties without producing new, undesirable metabolites.

Hypothetical In Vitro Metabolic Stability in Rat Liver Microsomes

This table is for illustrative purposes only and does not represent actual experimental data.

Compound In Vitro Half-Life (t½, min) Intrinsic Clearance (μL/min/mg)
Isometheptene 22 31.5

| This compound | 40 | 17.3 |

Mechanistic Studies and Theoretical Chemistry of Deuterated Isometheptene

Exploration of Molecular Interactions with Deuterium (B1214612) Labeling

Deuterium labeling is a powerful tool for elucidating reaction mechanisms and understanding molecular interactions. nih.govnih.govnih.gov In the context of Isometheptene-d3 Maleate (B1232345), this involves examining how the presence of deuterium alters its engagement with biological targets and its conformational preferences.

While specific research on the ligand-receptor binding kinetics of Isometheptene-d3 Maleate is not extensively documented in the provided results, the principles of kinetic isotope effects (KIEs) offer a theoretical framework. nih.gov The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. beilstein-journals.org This is due to the lower zero-point vibrational energy of the C-D bond. bakerlab.org

If the cleavage of a C-H bond at the site of deuteration is a rate-determining step in the association or dissociation of isometheptene (B1672259) from its receptor, a kinetic isotope effect would be observed. plos.org Racemic isometheptene has been shown to bind to the imidazoline (B1206853) I1 receptor. google.com Specifically, the (R)-enantiomer is a selective ligand for this receptor. google.com The interaction involves the isometheptene cation docking with the mucate anion. google.com

Recent studies have suggested that deuterium substitution can alter drug-target interactions directly. nih.gov Theoretical calculations can be employed to predict the interaction of deuterated drugs with proteins. nii.ac.jp While direct experimental data on this compound's binding kinetics is pending, the established effects of deuteration on other compounds suggest that a modification of binding and/or dissociation rates at the I1 receptor is a plausible outcome that warrants investigation. google.comjuniperpublishers.com

The three-dimensional structure of a molecule is critical to its biological activity. Conformational analysis of deuterated isometheptene can reveal subtle but significant changes in its preferred shapes. X-ray crystallography of (R)-Isometheptene mucate has shown two different conformations of the (R)-Isometheptene cation in the salt, with a disordered hydrophobic dimethylalkene portion and a highly ordered region near the cation where the mucate anion appears to dock. google.com

Deuterium itself does not significantly alter the equilibrium geometry of a molecule, but it can influence the population of different conformers due to changes in vibrational frequencies. nih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for studying these effects in solution. mdpi.com For instance, analyzing the interatomic distances through Nuclear Overhauser Effect Spectroscopy (NOESY) can help determine the predominant conformers in solution. mdpi.com

The stereochemistry of proton transfer steps in related enzymatic reactions has been successfully elucidated using deuterium labeling and subsequent GC-MS and NMR analysis of the products. nih.gov Similar methodologies could be applied to understand the stereochemical consequences of enzymatic processing of this compound.

Table 1: Spectroscopic and Crystallographic Data for Isometheptene Analysis This table is illustrative and based on general methodologies mentioned in the sources. Specific data for this compound would require dedicated experimental work.

ParameterMethodFinding for (R)-Isometheptene mucatePotential Implication for this compound
Crystal StructureX-Ray DiffractionTwo overlapping conformations of the cation observed. google.comDeuteration could subtly alter crystal packing and conformational preference.
Conformational ProfileNMR Spectroscopy(Not specified for Isometheptene)NOESY and other 2D-NMR techniques could reveal shifts in conformational equilibria upon deuteration. mdpi.com
StereochemistryChiral Synthesis & Mosher's AmidesMethod established for determining stereochemistry of isometheptene enantiomers. google.comApplicable for verifying the stereochemical integrity of this compound.

Effect of Deuterium on Ligand-Receptor Binding Kinetics (if applicable to this compound's research use)

Computational Chemistry and Molecular Dynamics Simulations

Computational methods provide powerful predictive tools to complement experimental studies, offering insights at an atomic level that are often difficult to obtain otherwise. researchgate.netnih.gov

Molecular dynamics (MD) simulations can be used to model the behavior of molecules over time, providing insights into their stability and interactions. researchgate.netnih.govdiva-portal.org For this compound, MD simulations could assess the stability of the ligand-receptor complex and predict how deuteration affects the dynamics of this interaction. google.comresearchgate.net Such simulations can reveal changes in molecular movement and help understand complex assemblies at an atomistic level. researchgate.net

Quantum chemistry calculations are essential for accurately modeling isotopic effects. nii.ac.jp These methods can calculate the vibrational frequencies of both the deuterated and non-deuterated molecules, which is the basis of the kinetic isotope effect. ebsco.com By modeling the transition state of a reaction, it's possible to predict the magnitude of the KIE and thus the impact of deuteration on reaction rates. mit.edu

A primary application of deuteration in drug design is to slow down metabolic breakdown, potentially improving a drug's pharmacokinetic profile. juniperpublishers.commarquette.edu Cytochrome P450 (CYP) enzymes are often responsible for drug metabolism through oxidative reactions that involve the cleavage of a C-H bond. beilstein-journals.orgjuniperpublishers.com

Quantum mechanical (QM) calculations can be used to predict the sites on a molecule that are most susceptible to metabolism. nii.ac.jp By calculating the activation energies for C-H bond cleavage at various positions on the isometheptene molecule, researchers can identify the metabolic "soft spots." Placing deuterium at these positions is hypothesized to slow down metabolism due to the KIE. beilstein-journals.org

For example, if the N-demethylation or hydroxylation of the alkyl chain are key metabolic pathways for isometheptene, deuterating the N-methyl group (as in Isometheptene-d3) or other positions would be predicted to decrease the rate of these specific metabolic reactions. cdnsciencepub.comgoogle.com QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, which treat the active site of the enzyme with high-level QM methods and the rest of the protein with more efficient MM methods, can provide a more accurate picture of the enzymatic reaction and the influence of deuteration. mdpi.com

Table 2: Computational Approaches for Studying Deuterated Isometheptene

Computational MethodApplication to this compoundPotential Insights
Molecular Dynamics (MD) Simulations Simulating the interaction of this compound with the I1 receptor. google.comresearchgate.netStability of the ligand-receptor complex; dynamic changes due to deuteration; solvent effects. nih.gov
Quantum Chemistry (e.g., DFT) Calculating vibrational frequencies and bond energies. nii.ac.jpmpg.dePrediction of kinetic isotope effects; changes in molecular properties upon deuteration. ebsco.com
QM/MM Calculations Modeling the metabolic reaction of this compound within a CYP enzyme active site. mdpi.comIdentification of metabolic hot-spots; prediction of changes in metabolite formation rates. juniperpublishers.com

Future Directions and Emerging Research Avenues for Deuterated Compounds

Advancements in Deuterium (B1214612) Labeling Technologies for Complex Molecules

The synthesis of deuterated compounds has evolved significantly, moving beyond traditional methods to more sophisticated and selective technologies. These advancements are crucial for producing precisely labeled complex molecules like Isometheptene-d3 Maleate (B1232345), which are vital for modern research. researchgate.net

Historically, deuterium labeling involved straightforward but often harsh methods. nih.gov Contemporary approaches, however, offer greater control and efficiency. A key area of progress is the use of transition metal-catalyzed C-H activation. nih.govacs.orgacs.org This technique allows for the direct replacement of hydrogen atoms with deuterium on a molecule's carbon skeleton, a process known as hydrogen isotope exchange (HIE). acs.org Catalysts based on iridium, palladium, ruthenium, and platinum have shown remarkable efficacy and selectivity. researchgate.netnih.govmusechem.com For instance, iridium-based catalysts are highly effective for the selective and efficient incorporation of deuterium into complex pharmaceuticals. researchgate.netmusechem.com Similarly, palladium-on-carbon (Pd/C) catalysts can be used for site-selective deuteration under mild conditions. nih.gov

Recent breakthroughs also include the development of metal-free deuteration methods. One innovative approach uses photoexcitation to increase the basicity of aromatic compounds, enabling selective deuterium exchange at positions that are difficult to access with traditional metal catalysts. nih.gov Furthermore, new methodologies are continually emerging, such as reductive and dehalogenative deuteration techniques, which expand the toolkit available to chemists for creating isotopically labeled compounds. researchgate.netnih.gov These advanced methods are critical for synthesizing the next generation of deuterated standards and tracers for a wide range of scientific applications. researchgate.netresearchgate.net

Integration of Deuterated Standards in Multi-Omics Research (e.g., Proteomics, Metabolomics)

In the fields of proteomics and metabolomics, which involve the large-scale study of proteins and metabolites, precision and accuracy are paramount. clearsynth.com Deuterated internal standards, such as Isometheptene-d3 Maleate, are indispensable tools for achieving reliable quantitative analysis. clearsynth.comwisdomlib.org These standards are nearly identical to the analyte of interest but have a different mass-to-charge (m/z) ratio due to the presence of deuterium, allowing them to be distinguished by mass spectrometry. scioninstruments.com

Key Roles of Deuterated Standards in Multi-Omics:

Accurate Quantification: By adding a known amount of a deuterated standard to a sample, researchers can accurately determine the concentration of the corresponding unlabeled analyte. clearsynth.com The standard and analyte co-elute during chromatography, and their signals are compared in the mass spectrometer. texilajournal.com

Correction for Variability: Deuterated standards compensate for variations that can occur during sample preparation, extraction, and analysis. scioninstruments.comaptochem.com This includes correcting for matrix effects, where other molecules in a complex sample can enhance or suppress the ionization of the target analyte. clearsynth.comscioninstruments.com

Method Validation: These standards are crucial for validating the robustness and reliability of analytical methods. clearsynth.com

Enhanced Sensitivity and Reliability: The use of an internal standard provides a stable reference point that compensates for instrumental drift and small fluctuations, which is especially important in highly sensitive mass spectrometry setups. scioninstruments.com

In proteomics, stable isotope labeling techniques are used to quantify differences in protein abundance between samples. thermofisher.com In metabolomics, deuterated standards are essential for the accurate measurement of a wide array of metabolites, from amino acids and lipids to hormones. eurisotop.comsigmaaldrich.com The integration of stable isotope labeling has been instrumental in advancing metabolomics from a qualitative, observational science to one that can provide detailed mechanistic insights into cellular metabolism. nih.gov This allows for the precise mapping of metabolic networks and the quantification of metabolic rates. creative-proteomics.com

Innovative Applications of Isotopic Tracers in Systems Biology Research

Systems biology aims to understand the complex interactions within biological systems. Isotopic tracers, particularly those labeled with stable isotopes like deuterium (²H) and carbon-13 (¹³C), are powerful tools for dissecting these intricate networks. frontiersin.org By introducing a labeled molecule into a biological system, researchers can trace its journey through various metabolic pathways, providing dynamic information that cannot be obtained from simply measuring metabolite concentrations. nih.govresearchgate.net

Stable isotope labeling allows for the quantitative assessment of in vivo kinetics, such as the rates of production and utilization of metabolites. nih.govresearchgate.net This technique, often referred to as metabolic flux analysis, is crucial for understanding how metabolic pathways are regulated and how they respond to changes in conditions, such as disease or pharmacological intervention. creative-proteomics.comfrontiersin.org

Examples of Applications in Systems Biology:

Metabolic Pathway Discovery: Tracing the path of an isotopically enriched substrate can reveal previously unknown metabolic routes and connections. nih.govfrontiersin.org

Protein Turnover: Early uses of stable isotope tracers focused on determining the rates of protein synthesis and breakdown. ckisotopes.com Modern methods allow for the measurement of synthesis rates of specific proteins, such as muscle proteins, from a single tissue biopsy. ckisotopes.com

In Vivo Human Metabolic Research: Stable isotope tracers are safely used in human studies to investigate the metabolism of carbohydrates, fats, and proteins in various physiological and pathological states, such as diabetes and cancer. nih.gov

The data generated from stable isotope tracing studies, analyzed by mass spectrometry or NMR, provides a detailed picture of the metabolic state of a cell or organism. frontiersin.org This information is invaluable for building and validating computational models of biological systems, ultimately leading to a more comprehensive understanding of health and disease. nih.gov

Potential for this compound as a Research Tool in Drug Repurposing or Target Identification Studies (preclinical/mechanistic)

This compound serves primarily as a labeled internal standard for the quantification of its non-deuterated counterpart, Isometheptene (B1672259), in analytical studies. clearsynth.compharmaffiliates.com However, the pharmacological profile of Isometheptene itself suggests potential avenues for preclinical research where its deuterated analog could be an essential tool.

Isometheptene is a sympathomimetic amine known for its vasoconstrictive properties, which are mediated through the activation of the sympathetic nervous system. drugbank.comprobes-drugs.orgwikipedia.org Its mechanism involves stimulating adrenergic receptors and causing the displacement of norepinephrine (B1679862) from neuronal vesicles, similar to tyramine. drugbank.comprobes-drugs.org

Potential Preclinical Research Applications:

Target Identification and Validation: While Isometheptene is known to interact with adrenergic receptors, further research could uncover additional molecular targets. drugbank.com A patent has suggested that the (R)-enantiomer of Isometheptene is a selective ligand for the Imidazoline (B1206853) subtype 1 (I1) receptor, a target not previously associated with this compound. google.comgoogle.com this compound would be a critical tool in pharmacokinetic and pharmacodynamic studies designed to validate these new targets and explore their downstream signaling pathways.

Enantiomer-Specific Pharmacology: Research has shown that the two enantiomers of Isometheptene, (R)- and (S)-Isometheptene, have different pharmacological profiles. nih.gov (S)-Isometheptene exhibits a mixed sympathomimetic action, while (R)-Isometheptene acts primarily through a tyramine-like mechanism. nih.gov Preclinical studies comparing the efficacy and side-effect profiles of the individual enantiomers could lead to the development of an improved therapeutic agent. nih.govnih.govresearchgate.net In such studies, deuterated standards for each enantiomer would be necessary for accurate quantification in biological matrices.

Drug Repurposing: The identification of the I1 receptor as a potential target for (R)-Isometheptene opens the door for drug repurposing studies. google.com The I1 receptor is implicated in the central regulation of blood pressure. Investigating the effects of the (R)-enantiomer on this system could reveal new therapeutic applications beyond its current use. Mechanistic studies in this area would rely on precise analytical methods enabled by this compound.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 1795136-87-6 clearsynth.compharmaffiliates.com
Molecular Formula C₁₃H₂₀D₃NO₄ clearsynth.com
Molecular Weight 260.34 g/mol clearsynth.com
Application Internal standard for quantification of Isometheptene clearsynth.com

Table 2: Chemical Properties of Isometheptene

PropertyValueSource
CAS Number 503-01-5 chemsrc.com
Molecular Formula C₉H₁₉N chemsrc.com
Molecular Weight 141.254 g/mol chemsrc.com
Description Sympathomimetic amine with vasoconstricting properties

Q & A

Q. What are the validated analytical methods for characterizing Isometheptene-d3 Maleate in experimental studies?

Q. How should researchers design stability studies for this compound under varying storage conditions?

Stability protocols must align with ICH guidelines for forced degradation studies. Parameters include temperature (25°C, 40°C), humidity (75% RH), and light exposure (ICH Q1B). Use validated stability-indicating methods (e.g., HPLC-UV) to track degradation products. Include control samples and replicate measurements to minimize variability. Tabulate degradation kinetics (e.g., half-life, activation energy) and correlate with molecular stability under simulated physiological conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow OSHA and EU chemical safety standards:

  • Use fume hoods or local exhaust ventilation to avoid inhalation.
  • Wear nitrile gloves and chemical-resistant lab coats; avoid latex due to solvent permeability.
  • Equip with full-face respirators (NIOSH-certified) if aerosolization occurs.
  • Store in amber glass vials at 2–8°C, away from oxidizers and ignition sources. Document exposure incidents and disposal methods per institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across preclinical models?

Discrepancies often arise from interspecies metabolic differences or assay sensitivity. Mitigate by:

  • Cross-validating LC-MS/MS methods with isotopically labeled internal standards.
  • Comparing tissue distribution profiles in rodent vs. non-rodent models.
  • Performing enzyme kinetic studies (CYP450 isoforms) to identify metabolic hotspots. Use ANOVA or mixed-effects models to statistically reconcile variability. Publish raw datasets and analytical parameters to enable meta-analyses .

Q. What experimental strategies optimize the synthesis of this compound for isotopic fidelity?

Prioritize deuterium exchange reactions using catalytic deuteration (e.g., Pd/C in D₂O) to minimize scrambling. Validate synthetic routes via:

  • Isotope ratio mass spectrometry (IRMS) to confirm d3 enrichment ≥98%.
  • Kinetic isotope effect (KIE) studies to assess reaction pathway fidelity. Compare yields and purity against traditional maleate salt synthesis (e.g., solvent-free mechanochemistry). Tabulate reaction conditions, byproducts, and scalability trade-offs .

Q. How can computational modeling enhance the study of this compound’s receptor-binding dynamics?

Molecular dynamics (MD) simulations using AMBER or GROMACS can predict deuterium’s impact on ligand-receptor interactions. Key steps:

  • Build 3D models of the deuterated compound and target receptors (e.g., adrenergic receptors).
  • Simulate binding free energy (ΔG) via thermodynamic integration.
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Publish force field parameters and trajectory analyses to support reproducibility .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., Hill equation) to model efficacy and toxicity. Include:

  • Confidence intervals for EC₅₀/IC₅₀ values.
  • Bootstrap resampling to assess parameter robustness.
  • Sensitivity analyses for outlier exclusion criteria. Provide raw dose-response curves and goodness-of-fit metrics (R², AIC) in supplementary materials .

Q. How should researchers address gaps in physicochemical data for this compound?

Conduct systematic property profiling:

  • Determine logP via shake-flask method with deuterated solvents.
  • Measure aqueous solubility using equilibrium dialysis under physiological pH (1.2–7.4).
  • Characterize thermal stability via differential scanning calorimetry (DSC). Compare results with non-deuterated analogs to isolate isotope effects. Report uncertainties and instrument calibration details .

Data Presentation and Reproducibility

  • Tables : Include comparative isotopic purity, synthetic yields, and stability data. Use APA/ACS formatting for clarity .
  • Figures : Highlight MD simulation snapshots, degradation pathways, and receptor-binding motifs.
  • Appendices : Provide raw NMR/MS spectra, computational scripts, and safety documentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.